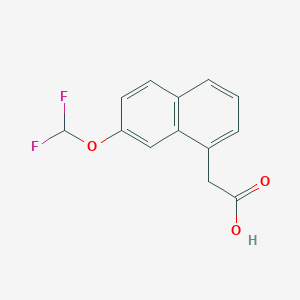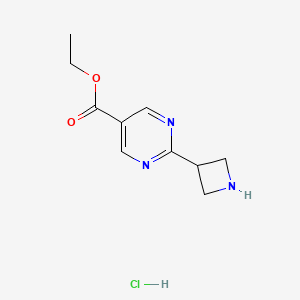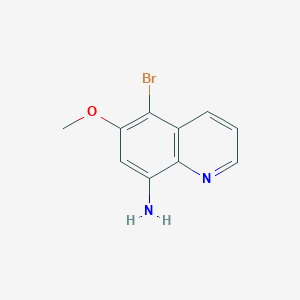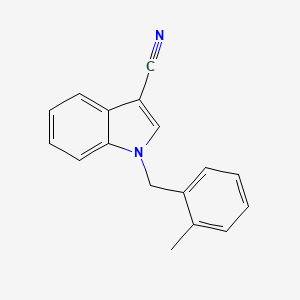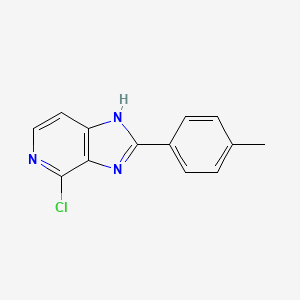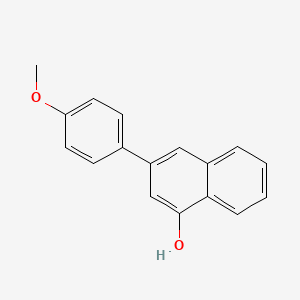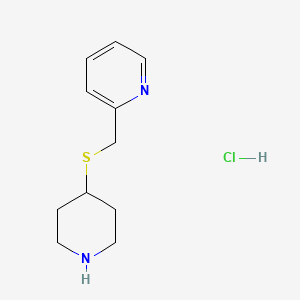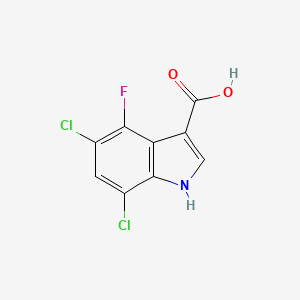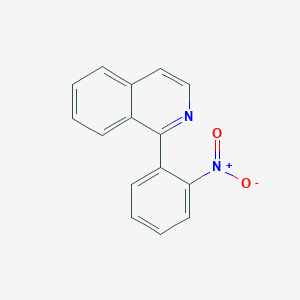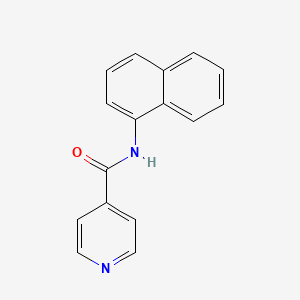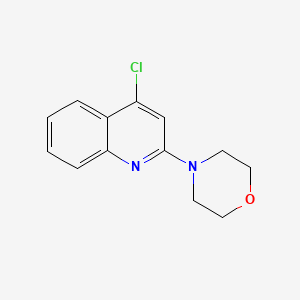
7-((Phenylimino)methyl)quinolin-8-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-((Phenylimino)methyl)quinolin-8-ol: is a chemical compound that belongs to the class of quinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-((Phenylimino)methyl)quinolin-8-ol typically involves the condensation of 8-hydroxyquinoline with aniline in the presence of an acid catalyst. The reaction is carried out under reflux conditions, and the product is obtained after purification through recrystallization .
Industrial Production Methods: The process may be optimized for higher yields and purity through the use of advanced purification techniques and controlled reaction conditions .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The compound can participate in substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Aminoquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: 7-((Phenylimino)methyl)quinolin-8-ol is used as a ligand in coordination chemistry. It forms stable complexes with various metal ions, which are studied for their catalytic and luminescent properties .
Biology: The compound has shown potential as a fluorescent probe for detecting metal ions in biological systems. Its ability to chelate metal ions makes it useful in bioimaging and biosensing applications .
Medicine: Research has indicated that derivatives of this compound exhibit antimicrobial and anticancer activities. These properties are being explored for the development of new therapeutic agents .
Industry: In the industrial sector, the compound is used in the development of fluorescent dyes and sensors. Its stability and luminescent properties make it suitable for various applications in material science .
Mechanism of Action
The mechanism of action of 7-((Phenylimino)methyl)quinolin-8-ol primarily involves its ability to chelate metal ions. The compound forms stable complexes with metal ions through coordination bonds, which can lead to changes in the electronic and structural properties of the metal ions. This chelation process is crucial for its applications in fluorescence sensing and catalysis .
Molecular Targets and Pathways:
Metal Ions: The primary targets are metal ions such as zinc, copper, and iron.
Comparison with Similar Compounds
8-Hydroxyquinoline: A parent compound with similar chelating properties.
7-Chloro-8-hydroxyquinoline: A derivative with enhanced antimicrobial activity.
8-Hydroxyquinoline-5-sulfonic acid: A water-soluble derivative used in analytical chemistry.
Uniqueness: 7-((Phenylimino)methyl)quinolin-8-ol stands out due to its unique imine group, which allows for additional chemical modifications and interactions.
Properties
CAS No. |
135307-62-9 |
|---|---|
Molecular Formula |
C16H12N2O |
Molecular Weight |
248.28 g/mol |
IUPAC Name |
7-(phenyliminomethyl)quinolin-8-ol |
InChI |
InChI=1S/C16H12N2O/c19-16-13(11-18-14-6-2-1-3-7-14)9-8-12-5-4-10-17-15(12)16/h1-11,19H |
InChI Key |
QOTJHYRNZCMANT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N=CC2=C(C3=C(C=CC=N3)C=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Chloro-5-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione](/img/structure/B11866168.png)

